![molecular formula C9H10F2N4S B6645269 2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-difluoro-N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 2,2-difluoro-N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which yields thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thieno[3,2-d]pyrimidine derivatives often involve large-scale cyclization reactions using readily available starting materials and reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
化学反応の分析
Types of Reactions
2,2-difluoro-N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thieno[3,2-d]pyrimidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno[3,2-d]pyrimidine derivatives.
科学的研究の応用
2,2-difluoro-N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex thienopyrimidine derivatives with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-difluoro-N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
2,2-difluoro-N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,4-d]pyrimidine derivatives: These compounds have a different arrangement of the sulfur and nitrogen atoms in the fused ring system, leading to distinct biological activities and properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds contain a pyridine ring fused to a pyrimidine ring, offering different chemical and biological characteristics.
The uniqueness of 2,2-difluoro-N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability.
特性
IUPAC Name |
2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N4S/c10-9(11,3-12)4-13-8-7-6(1-2-16-7)14-5-15-8/h1-2,5H,3-4,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHMWQAJRZLNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)
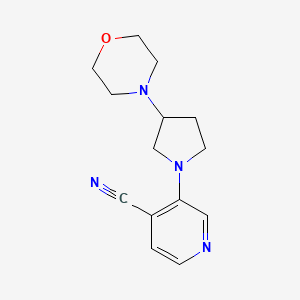
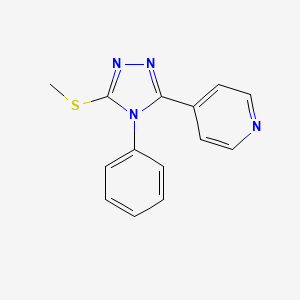
![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
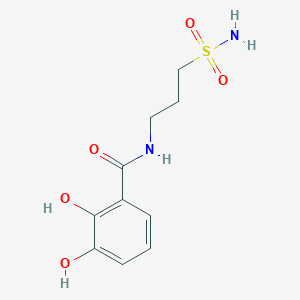
![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)
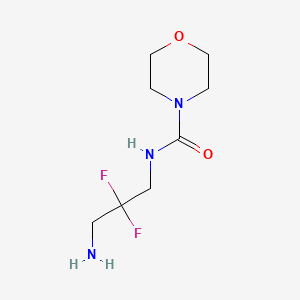
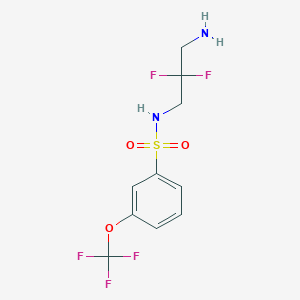
![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
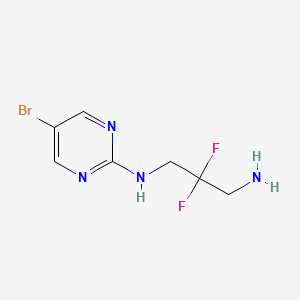
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
